molecular formula C17H18FN5O3S B2741389 N-[(4-fluorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide CAS No. 897453-52-0

N-[(4-fluorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

Cat. No. B2741389
CAS RN: 897453-52-0
M. Wt: 391.42
InChI Key: FPSGXIZDWNWBFO-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C17H18FN5O3S and its molecular weight is 391.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

Research into the synthesis and pharmacological properties of compounds similar to N-[(4-fluorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide has been conducted extensively. For instance, Bravo et al. (1992) explored the synthesis and pharmacological evaluation of enantiomerically pure 4-deoxy-4-fluoromuscarines, derived from similar compounds, which displayed muscarinic potency in various muscarinic receptor subtypes (Bravo et al., 1992).

Potential for Anti-inflammatory and Analgesic Properties

Studies such as that by Bhat et al. (2020) have demonstrated the potential for anti-inflammatory and analgesic properties in closely related compounds, like N′-(substituted phenyl)-2-(1-(4-(methylsulfinyl) benzylidene)−5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide derivatives (Bhat et al., 2020).

Herbicidal Activity

Research into the herbicidal activity of compounds structurally related to N-[(4-fluorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide has been explored. Wu et al. (2011) synthesized novel derivatives that exhibited significant herbicidal activities against various dicotyledonous weeds (Wu et al., 2011).

Antimicrobial Activity

Baviskar et al. (2013) synthesized derivatives with a similar structure that showed potent antimicrobial activity against various bacterial and fungal strains (Baviskar et al., 2013).

Insecticidal Efficacy

Compounds like sulfoxaflor, which share some structural similarities, have been found to be effective against sap-feeding pests. Zhu et al. (2011) discovered that sulfoxaflor exhibits broad-spectrum efficacy against many sap-feeding insect pests, including those resistant to other classes of insecticides (Zhu et al., 2011).

Potential as Anti-COVID-19 Agents

Recent research, such as the study by Mary et al. (2020), has investigated similar compounds for their potential as anti-COVID-19 agents through computational and pharmacological evaluation (Mary et al., 2020).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O3S/c1-21-14-13(15(25)23(3)17(26)22(14)2)20-16(21)27-9-12(24)19-8-10-4-6-11(18)7-5-10/h4-7H,8-9H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSGXIZDWNWBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

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